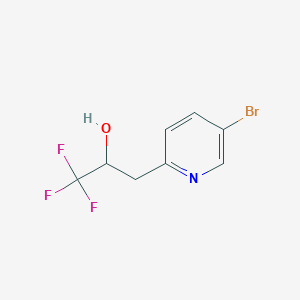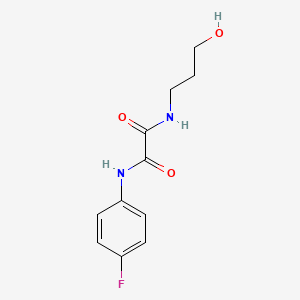
N'-(4-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of a fluorophenyl group and a hydroxypropyl group in its structure suggests potential unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 4-fluoroaniline with 3-chloropropanol to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions may include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: N’-(4-fluorophenyl)-N-(3-oxopropyl)oxamide
Reduction: N’-(4-fluorophenyl)-N-(3-aminopropyl)oxamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-chlorophenyl)-N-(3-hydroxypropyl)oxamide
- N’-(4-bromophenyl)-N-(3-hydroxypropyl)oxamide
- N’-(4-methylphenyl)-N-(3-hydroxypropyl)oxamide
Uniqueness
The presence of the fluorophenyl group in N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, compared to its analogs with different substituents on the phenyl ring.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-2-4-9(5-3-8)14-11(17)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBYAAOWIHCDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2847700.png)

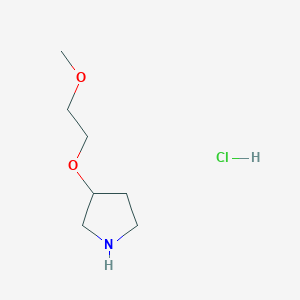
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2847704.png)
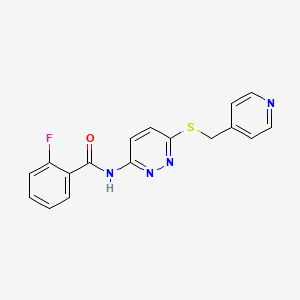
![3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2847708.png)
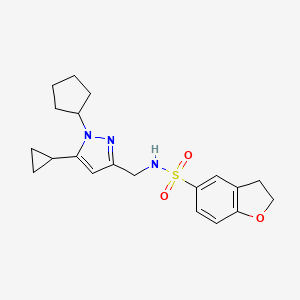

![2-[(1S)-1-azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

